molecular formula C25H31NO8 B1609267 Senampeline D CAS No. 62787-01-3

Senampeline D

Cat. No.: B1609267
CAS No.: 62787-01-3
M. Wt: 473.5 g/mol
InChI Key: DYLUSUNCJYDAKT-PCIXYTJNSA-N
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Description

Senampeline D is a natural compound belonging to the class of alkaloids. It is extracted from the roots of the plant Polyalthia longifolia, which is commonly found in Southeast Asia. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senampeline D involves several steps, starting from the extraction of the raw material from Polyalthia longifolia. The process typically includes solvent extraction followed by purification using chromatographic techniques. Specific reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and yield of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar extraction and purification techniques. Advanced methods such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to enhance efficiency and yield. The use of automated systems and continuous processing further optimizes the production process .

Chemical Reactions Analysis

Types of Reactions: Senampeline D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral pH

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted alkaloids .

Scientific Research Applications

Senampeline D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and environmental remediation agents

Mechanism of Action

The mechanism of action of Senampeline D involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may modulate immune responses and reduce inflammation by interacting with specific receptors on immune cells .

Comparison with Similar Compounds

Senampeline D is part of a series of structurally related compounds, including:

  • Senampeline A (CAS#62787-00-2)
  • Senampeline B (CAS#62860-52-0)
  • Senampeline C (CAS#62841-11-6)
  • 7-Angeloylretronecine (CAS#6029-82-9)
  • 9-Angeloylretronecine N-oxide (CAS#27773-86-0)
  • Rivularine (CAS#723-78-4)
  • Asperumine (CAS#78513-20-9)
  • Trachelanthamine (CAS#14140-18-2)
  • Trachelanthine (CAS#510-19-0) .

Uniqueness: this compound stands out due to its unique chemical structure and specific biological activities. Compared to its analogs, it may exhibit different pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUSUNCJYDAKT-PCIXYTJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62787-01-3
Record name Senampeline D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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